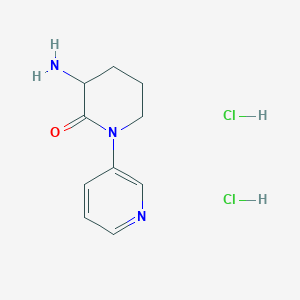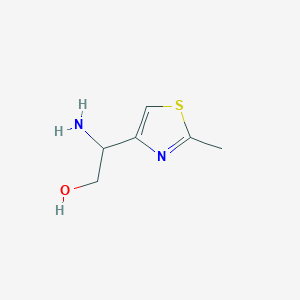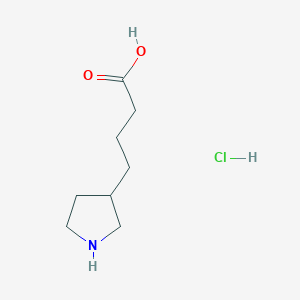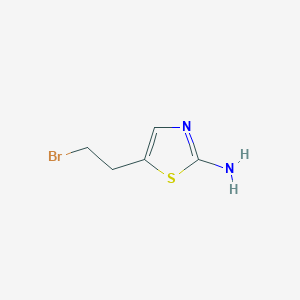![molecular formula C8H20N2 B13514666 [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine](/img/structure/B13514666.png)
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a butyl chain with two methyl groups at the third carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine can be achieved through reductive amination. This process involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. Common reducing agents used in this reaction include sodium borohydride (NaBH4) and hydrogen gas (H2) with a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino group can participate in substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halides such as bromine (Br2) and chlorine (Cl2) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives .
Aplicaciones Científicas De Investigación
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: An amine with three methyl groups attached to the nitrogen atom.
Diethylamine: An amine with two ethyl groups attached to the nitrogen atom.
Uniqueness
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine is unique due to its specific structural configuration, which includes a butyl chain with two methyl groups at the third carbon position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H20N2 |
|---|---|
Peso molecular |
144.26 g/mol |
Nombre IUPAC |
(2S)-1-N,1-N,3,3-tetramethylbutane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-8(2,3)7(9)6-10(4)5/h7H,6,9H2,1-5H3/t7-/m1/s1 |
Clave InChI |
DRLDXRDPJZGMFU-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](CN(C)C)N |
SMILES canónico |
CC(C)(C)C(CN(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-({[4-(trifluoromethyl)phenyl]methyl}amino)propanoate](/img/structure/B13514583.png)
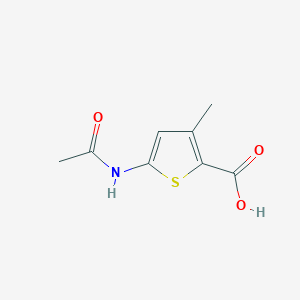

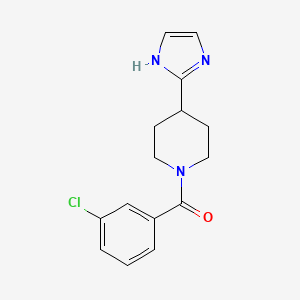
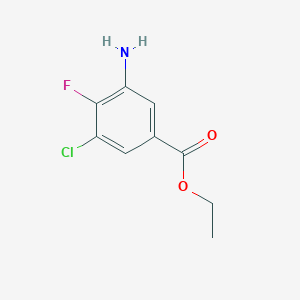
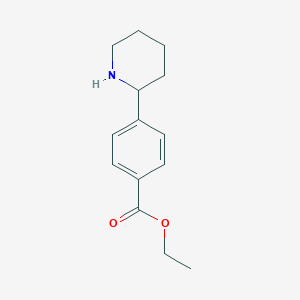
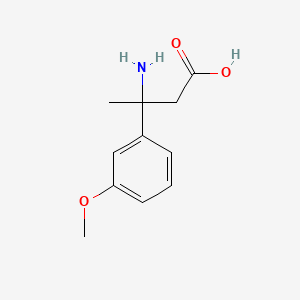
![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide hydrochloride](/img/structure/B13514638.png)
